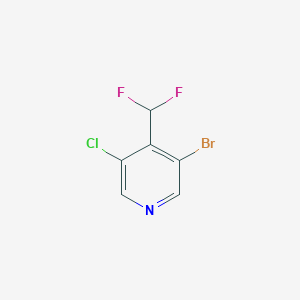

3-Bromo-5-chloro-4-(difluoromethyl)pyridine

Beschreibung

3-Bromo-5-chloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a chlorine atom at position 5, and a difluoromethyl group at position 4 (Fig. 1). The difluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable motif in drug design .

Synthesis: The difluoromethyl group is introduced via site-selective fluorination methods, such as radical-based approaches or nucleophilic substitution, as highlighted in recent advances for pyridine functionalization .

Eigenschaften

Molekularformel |

C6H3BrClF2N |

|---|---|

Molekulargewicht |

242.45 g/mol |

IUPAC-Name |

3-bromo-5-chloro-4-(difluoromethyl)pyridine |

InChI |

InChI=1S/C6H3BrClF2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H |

InChI-Schlüssel |

AVSLUFGEPCYPEC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C=N1)Br)C(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine

General Synthetic Strategy

The synthesis of 3-bromo-5-chloro-4-(difluoromethyl)pyridine typically involves multi-step functionalization of a pyridine core. Key steps include selective halogenation (bromination and chlorination) and introduction of the difluoromethyl group, often via difluoromethylation reactions. The order of substituent introduction is critical to achieve regioselectivity and high yields.

Halogenation Steps

Bromination of Pyridine Derivatives

Bromination at the 3-position of pyridine rings is commonly achieved by reacting pyridine or substituted pyridines with hydrobromic acid (HBr) under controlled temperature conditions (20–30 °C), followed by heating stages to promote substitution and ensure purity.

For example, a patented method for 3-bromopyridine synthesis involves adding 40% HBr dropwise to pyridine in water, stirring, and then heating to 85–110 °C for 24 hours, followed by pH adjustment and organic solvent extraction to isolate the brominated product with 85–89% purity by gas chromatography.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyridine + 40% HBr (20–30 °C) | Bromination reaction liquid formation | Initial bromination |

| Heating to 85–110 °C for 24 hours | Complete bromination | Thick product formation |

| pH adjustment to 8 with NaOH | Neutralization | Facilitates extraction |

| Extraction with ethyl acetate or methylene chloride | Isolation of organic phase | Purified 3-bromopyridine |

Chlorination at Position 5

Chlorination at the 5-position is generally introduced either before or after bromination, depending on the synthetic route. Chlorinated pyridines can be prepared via electrophilic substitution using chlorine sources or via halogen exchange reactions.

Literature indicates that 3-bromo-5-chloropyridine derivatives can be obtained by selective halogenation or via cross-coupling reactions starting from 3-bromo-5-chloropyridine precursors.

Introduction of the Difluoromethyl Group

The difluoromethyl group at the 4-position is typically introduced via difluoromethylation of a suitable pyridine intermediate.

Common synthetic routes include:

Reaction of 4-pyridyl precursors with difluoromethylating reagents such as difluoromethyl halides or difluoromethyl sulfonates under catalytic conditions.

Halogen-difluoromethyl exchange reactions, where a halogen substituent is replaced by a difluoromethyl group using nucleophilic or radical difluoromethylation strategies.

For example, 5-bromo-4-(difluoromethyl)pyridin-2-amine synthesis involves bromination and difluoromethylation of pyridine precursors, often catalyzed by transition metals or under radical initiation conditions.

Coupling and Cross-Coupling Reactions

Cross-coupling reactions such as Stille, Suzuki-Miyaura, or copper-catalyzed couplings are instrumental in assembling complex pyridine derivatives with multiple halogen and fluorinated substituents.

For 3-bromo-5-chloro-4-(difluoromethyl)pyridine, selective coupling at the 3-position (bromo) or 5-position (chloro) can be achieved by choosing appropriate catalysts and reaction conditions to ensure regioselectivity.

Example: Stille coupling has been used to selectively functionalize halogenated pyridine derivatives, demonstrating regioselective C-5 coupling in related systems.

Purification and Yield Optimization

Purification of the final compound is commonly achieved by flash column chromatography using silica gel with solvents such as hexane/ethyl acetate mixtures.

Crystallization and distillation under reduced pressure are also employed to improve purity and isolate the target compound.

Yields vary depending on the synthetic route but can reach moderate to good levels (around 40-50%) for multi-step syntheses involving halogenation and difluoromethylation.

Summary of Key Preparation Routes and Conditions

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is routinely used to confirm the structure and purity of the compound, showing characteristic chemical shifts for the difluoromethyl group and halogenated pyridine ring.

Mass spectrometry (MS) confirms molecular weight and isotopic patterns consistent with bromine and chlorine atoms.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to assess purity, typically achieving >85% purity after purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-4-(difluoromethyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine with related compounds:

Reactivity and Functionalization Potential

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing –CF2H group deactivates the pyridine ring, directing electrophiles to meta/para positions relative to the substituents. In contrast, methoxy-substituted analogs (e.g., 3-Bromo-5-chloro-2-methoxypyridine) undergo EAS more readily due to electron-donating effects .

- Nucleophilic Substitution : Bromine and chlorine atoms at positions 3 and 5 facilitate nucleophilic displacement reactions, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

- Hydrogen Bonding : The –CF2H group participates in weak hydrogen bonding, influencing crystal packing and solubility, as observed in fluorinated pyrimidine derivatives .

Key Research Findings

Metabolic Stability: The –CF2H group in 3-Bromo-5-chloro-4-(difluoromethyl)pyridine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo compared to non-fluorinated analogs .

Synthetic Accessibility : Fluorinated pyridines require specialized fluorinating agents (e.g., DAST or XtalFluor-E), whereas halogenated derivatives are synthesized via conventional halogenation routes .

Toxicity Profile : Bromine and chlorine substituents may increase hepatotoxicity risks, necessitating careful optimization in drug candidates .

Biologische Aktivität

3-Bromo-5-chloro-4-(difluoromethyl)pyridine is a halogenated pyridine compound with the molecular formula C6H3BrClF2N. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique arrangement of halogen substituents on the pyridine ring enhances its interaction with various biomolecules, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group. The presence of these halogens influences the compound's reactivity and binding affinity to target proteins, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C6H3BrClF2N |

| Molecular Weight | 221.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 3-Bromo-5-chloro-4-(difluoromethyl)pyridine exhibits antimicrobial activity against various pathogens. The halogenated structure is believed to enhance its binding affinity to microbial enzymes or receptors, which can inhibit growth or kill bacteria.

- Case Study : In a study investigating similar pyridine derivatives, compounds with analogous halogen substitutions demonstrated significant antibacterial activity against Escherichia coli, with inhibition rates exceeding 90% for some derivatives . This suggests that 3-Bromo-5-chloro-4-(difluoromethyl)pyridine could exhibit comparable efficacy.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Preliminary studies suggest that its unique electronic properties may facilitate interactions with cancer cell receptors or enzymes involved in tumor growth.

- Research Findings : A related study on halogenated pyridines indicated that certain derivatives could inhibit cell proliferation in cancer cell lines by inducing apoptosis. The specific mechanisms of action for 3-Bromo-5-chloro-4-(difluoromethyl)pyridine remain under investigation, but its structural characteristics hint at possible pathways involving cell cycle arrest and apoptosis.

The biological activity of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The halogens may interact with active sites of enzymes critical for microbial and cancer cell survival.

- Receptor Modulation : The compound could act as a modulator for various biological receptors, influencing signaling pathways associated with growth and survival.

Synthesis and Optimization

The synthesis of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. Optimizing reaction conditions is crucial for enhancing yield and purity, which are essential for subsequent biological testing.

Comparative Analysis with Similar Compounds

To better understand the potential of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-chloro-2-(difluoromethyl)pyridine | C6H3BrClF2N | Similar halogenation pattern but different position |

| 2-Bromo-5-chloropyridine | C5H4BrClN | Lacks difluoromethyl group |

| 2-Bromo-5-(trifluoromethyl)pyridine | C6H4BrF3N | Contains trifluoromethyl instead of difluoromethyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.